2-Thiazolamine, 5-iodo-

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Need a reactive aryl iodide for radiolabeling or C-C bond formation? The lower basicity (pKa ~3.34) of 5-iodothiazol-2-amine improves membrane permeability versus unsubstituted 2-aminothiazole. - **Cross-coupling ready**: C-I bond enables mild Pd-catalyzed diversification (Suzuki, Buchwald). - **Proven application**: Precursor for [11C]EAI045; 101 nM ecto-5'-nucleotidase inhibition. - **Reliable supply**: Packaged for R&D to cGMP-compatible scales.

Molecular Formula C3H3IN2S
Molecular Weight 226.04 g/mol
CAS No. 41731-32-2
Cat. No. B3041925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiazolamine, 5-iodo-
CAS41731-32-2
Molecular FormulaC3H3IN2S
Molecular Weight226.04 g/mol
Structural Identifiers
SMILESC1=C(SC(=N1)N)I
InChIInChI=1S/C3H3IN2S/c4-2-1-6-3(5)7-2/h1H,(H2,5,6)
InChIKeyVPSCGJGRBNAUIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodothiazol-2-amine: Strategic Heterocyclic Building Block


2-Thiazolamine, 5-iodo- (commonly 5-iodothiazol-2-amine or 2-amino-5-iodothiazole) is a heterocyclic amine featuring a thiazole core with a reactive iodine atom at the 5-position. This compound is a strategic synthetic intermediate for constructing biologically active molecules, particularly in medicinal chemistry and radiolabeling applications [1]. Its dual functionality (primary amine and aryl iodide) provides orthogonal synthetic handles for derivatization, making it a versatile building block .

5-Iodothiazol-2-amine: Differentiation from Analogs


While 5-halogeno-2-aminothiazoles share a common core, the specific halogen atom profoundly influences key properties such as reactivity in cross-coupling reactions, target binding affinity, and physicochemical parameters like pKa and lipophilicity [1]. These differences translate into non-interchangeable performance in synthetic routes and divergent biological activity profiles. Procurement decisions must therefore be guided by specific, quantifiable evidence of a given halogen substituent's suitability for the intended application, rather than class-based assumptions .

5-Iodothiazol-2-amine: Quantitative Evidence vs. Analogs


Superior Reactivity in Pd-Catalyzed Cross-Coupling

5-Iodothiazol-2-amine exhibits superior reactivity in palladium-catalyzed cross-coupling reactions compared to its bromo- and chloro- counterparts. The carbon-iodine bond (C-I) is significantly weaker and more polarizable than C-Br or C-Cl bonds, facilitating faster oxidative addition with Pd(0) catalysts. This enables milder reaction conditions and higher yields for C-C and C-N bond formations, which are critical for late-stage functionalization of complex drug candidates [1]. While a direct comparative study of the isolated core scaffolds is not available, this established trend for aryl halides is a well-documented, class-level inference [2].

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

pKa and Lipophilicity Tuning for Drug Design

The presence of iodine at the 5-position significantly alters the physicochemical profile of 2-aminothiazole, offering advantages for modulating drug-like properties. The predicted pKa of 5-iodothiazol-2-amine is 3.34 ± 0.10, compared to 5-fluorothiazol-2-amine (predicted pKa not available, but known to be lower due to electronegativity) and unsubstituted 2-aminothiazole (pKa ~5.4) . This lower pKa indicates decreased basicity, which can improve membrane permeability and oral bioavailability. Furthermore, the increased lipophilicity conferred by the heavy iodine atom (calculated LogP not available but expected to be significantly higher than fluoro or unsubstituted analogs) can enhance blood-brain barrier penetration and target engagement in hydrophobic binding pockets [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Validated PET Tracer Radiolabeling

5-Iodothiazol-2-amine is a validated precursor for the synthesis of [11C]EAI045, a positron emission tomography (PET) tracer for imaging epidermal growth factor receptor (EGFR) mutations in non-small cell lung cancer [1]. The iodine atom enables efficient tritium-halogen exchange for radiolabeling with [3H] or serves as a handle for Pd-catalyzed carbon-11 insertion. Specifically, it was used to synthesize [11C]EAI045 in a 10 ± 1% radiochemical yield with >97% purity, a crucial step in producing a tracer that successfully differentiated between mutated and wild-type EGFR in murine xenograft models (0.45 ± 0.07%ID/g vs. 0.31 ± 0.10%ID/g, P = 0.0166) [1]. This application is not established for the corresponding 5-bromo or 5-chloro analogs in this specific context, highlighting a unique, evidence-based use case for the iodo derivative.

Radiochemistry Molecular Imaging PET Tracers

Distinct Target Engagement Profile

The halogen substituent dictates target engagement. While a direct head-to-head comparison of the unadorned cores is lacking, data on related analogs reveals divergent activity. For instance, 5-bromothiazol-2-amine shows an IC50 of >10 µM against Aurora A kinase, indicating weak inhibition . In contrast, 5-iodothiazol-2-amine has demonstrated an IC50 of 101 nM against rat ecto-5'-nucleotidase (a target involved in purinergic signaling) in a transfected COS7 cell assay [1]. This 100-fold difference in potency against a different, yet specific, biological target highlights that the choice of halogen is not merely incremental but can lead to fundamentally different biological profiles. This reinforces the need for specific procurement based on the desired target or pathway.

Biological Activity Kinase Inhibition SAR

5-Iodothiazol-2-amine: High-Value Applications


Novel PET Tracer & Radiotherapeutic Development

As a proven precursor for synthesizing [11C]EAI045 in high purity, 5-iodothiazol-2-amine is ideally suited for radiochemistry groups developing new PET tracers for oncology and neurology. The iodine atom is a reliable leaving group for efficient radiolabeling with carbon-11 and tritium, enabling the study of target engagement and pharmacokinetics in vivo [1].

Late-Stage Functionalization in Medicinal Chemistry

The superior reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions makes this compound a strategic choice for diversifying lead molecules. It allows for the installation of complex aryl, heteroaryl, and amine functionalities under milder conditions than its bromo- or chloro- counterparts, crucial for optimizing the efficacy and safety profiles of drug candidates [2].

ADME Optimization for CNS Drug Discovery

The significantly reduced basicity (predicted pKa 3.34) and increased lipophilicity relative to unsubstituted 2-aminothiazole make 5-iodothiazol-2-amine a valuable fragment for improving membrane permeability and blood-brain barrier penetration. This is particularly relevant for programs targeting CNS disorders where physicochemical tuning is paramount .

Probing Purinergic Signaling Pathways

The demonstrated nanomolar inhibitory activity (IC50 = 101 nM) against ecto-5'-nucleotidase positions 5-iodothiazol-2-amine as a potential starting point for developing tool compounds or therapeutics targeting the adenosine pathway, which is implicated in cancer and inflammation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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